1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, involves multiple steps, including the binding affinity evaluation for specific receptors and in vivo antihypertensive activity assessments (Campbell et al., 1987). An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine highlights a streamlined approach for generating key intermediates in antihypertensive drug synthesis, showcasing the compound's relevance in medicinal chemistry (Ramesh et al., 2006).
Molecular Structure Analysis
Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveal insights into their molecular conformations and intermolecular interactions. These compounds exhibit similar molecular structures but differ in their intermolecular hydrogen bonding patterns, influencing their physical and potentially their biological properties (Mahesha et al., 2019).
Chemical Reactions and Properties
Organotin(IV) derivatives of related compounds have demonstrated significant antibacterial and antifungal activities, along with cytotoxicity against cancer cells. The synthesis and characterization of these derivatives underscore the versatile chemical reactivity and potential therapeutic applications of the molecule's framework (Shaheen et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of "1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine" are not directly available, related research on the synthesis, crystal structure, and biological activities of heterocyclic compounds offers a comparative basis for understanding the solubility, stability, and crystalline structure of similar compounds (Lv et al., 2019).
Chemical Properties Analysis
The chemical properties of compounds within this class, including reactivity towards different biological targets, synthesis pathways, and interaction with biological molecules, have been extensively studied. For instance, derivatives of the compound have been evaluated for dual action at serotonin receptors and the serotonin transporter, indicating the chemical's versatility and potential for developing new antidepressant drugs (Silanes et al., 2004).
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-21(20-13-25-16-3-1-2-4-18(16)28-20)23-9-7-22(8-10-23)12-15-5-6-17-19(11-15)27-14-26-17/h1-6,11,20H,7-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLABTXQCACVQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4COC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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